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Compound of Interest

Compound Name: Derazantinib Racemate

Cat. No.: B3182171

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor
(FGFR) aberrations, infigratinib and derazantinib have emerged as notable therapeutic agents.
This guide provides a detailed comparison of their activity, with a focus on their biochemical
and cellular profiles, supported by experimental data. A key distinction lies in their
stereochemistry: derazantinib is a single (6R)-enantiomer, while infigratinib is an achiral
molecule, meaning it does not exist as enantiomers or a racemate.

Executive Summary

Both infigratinib and derazantinib are potent inhibitors of FGFR signaling, a critical pathway in
cell proliferation and survival that is often dysregulated in various cancers. While both drugs
target FGFRs, they exhibit distinct profiles in terms of their specific targets and stereochemical
nature. Derazantinib is developed and administered as a single enantiomer, the (6R) form,
which represents the therapeutically active isomer. In contrast, infigratinib's molecular structure
lacks a chiral center, rendering it achiral. This fundamental difference is crucial for researchers
in drug development, as the use of a single enantiomer can offer a more specific target
interaction and potentially a better therapeutic index compared to a racemic mixture.

Data Presentation
Table 1: Biochemical Activity (IC50, nM)
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Target Infigratinib[1][2] Derazantinib[3]
FGFR1 0.9 4.5

FGFR2 14 1.8

FGFR3 1.0 4.5

FGFR4 60 34

VEGFR2 180

Table 2: Cellular Activity

. Infigratinib (1C50, Derazantinib
Assay Type Cell Line
nM)[4] (EC50, nM)

FGFR1-driven

BaF3 10
proliferation
FGFR2-driven

BaF3 11
proliferation
FGFR3-driven

BaF3 14

proliferation

FGFR

] 4-5 (FGFR1/2/3)
Autophosphorylation

FGF2-mediated

~100[5
growth arrest rescue o]

Note: Direct head-to-head cellular assay data for derazantinib in the same BaF3 models was
not available in the reviewed literature.

Table 3: Clinical Efficacy in Intrahepatic
Cholangiocarcinoma (iCCA) with FGFR2
Fusions/Rearrangements
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. .. Derazantinib (FIDES-01,
Parameter Infigratinib (Phase 2)[6]

Cohort 1)

Objective Response Rate

23.1% 21.4%]7]
(ORR)
Disease Control Rate (DCR) 84.3%][6] 75.7%[7]
Median Progression-Free

) 7.3 months|[6] 8.0 months|[7]

Survival (PFS)
Median Overall Survival (OS) 12.2 months[6] 17.2 months[7]

Experimental Protocols
Infigratinib Biochemical Kinase Assay (Radiometric)[1]

8]

e Enzyme: Purified GST-fusion FGFR3-K650E kinase domain.
o Substrate Mixture: Peptidic substrate (poly(EY) 4:1), ATP, and [y33P]ATP.
e Procedure:

o 10 pL of a 3-fold concentrated infigratinib solution (or control) is mixed with 10 pL of the
substrate mixture.

o The reaction is initiated by adding 10 pL of a 3-fold concentrated enzyme solution.

o Final assay concentrations: 10 ng GST-FGFR3-K650E, 20 mM Tris-HCI (pH 7.5), 3 mM
MnCI2, 3 mM MgCI2, 1 mM DTT, 250 pg/mL PEG 20000, 2 pg/mL poly(EY) 4:1, 1%
DMSO, and 0.5 uM ATP (y-[33P]-ATP 0.1 uCi).

o The reaction mixture is incubated for 10 minutes at room temperature.
o The reaction is stopped by adding 20 pL of 125 mM EDTA.

o 30 pL of the stopped reaction mixture is transferred onto Immobilon-PVDF membranes.
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o The membranes are washed, dried, and scintillation fluid is added.
o Incorporation of 33P is quantified using a microplate scintillation counter.

o IC50 values are calculated by linear regression analysis of the percentage inhibition.

Derazantinib Biochemical Kinase Assay (AlphaScreen™)

[3]

e Enzymes: Recombinant FGFR1 or FGFR2 proteins.
o Substrate: Biotinylated PYK2 peptide substrate and ATP.
e Procedure:

o Derazantinib is serially diluted in DMSO and then further diluted in deionized water (final
DMSO concentration of 1%).

o 2.5 L of the diluted derazantinib or vehicle is added to the wells of a reaction plate.

o 17.5 L of FGFR1 (0.50 nM final) or FGFR2 (0.25 nM final) in assay buffer (50 mM Tris,
pH 8.0, 0.02 mg/mL BSA, 10 mM MgCI2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1
mM DTT) is added to each well.

o After a 30-minute pre-incubation, 5 pL of ATP and substrate are added to a final
concentration of 80 nM biotinylated-PYK2.

o The plate is incubated for 60 minutes at room temperature.

o The reaction is stopped by adding 10 pL of a stop/detection mixture containing 10 mM
EDTA and 500 ng/well of both AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor
beads.

o The plate is incubated for 60 minutes at room temperature in the dark.

o The signal is read on a Perkin Elmer Envision Multilabel plate reader.

Cellular Proliferation Assay (Infigratinib)[1][8]
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o Cell Lines: Murine BaF3 cell lines engineered to be dependent on the expression of
activated tyrosine kinases (e.g., FGFR1, FGFR2, FGFR3) for proliferation and survival.

e Procedure:

o Exponentially growing BaF3 cells are seeded into 384-well plates at 4250 cells/well in 50
pL of fresh medium.

o Infigratinib is serially diluted in DMSO.

o 50 nL of the diluted infigratinib is transferred to the cell plates.

o The plates are incubated at 37°C in a 5% CO2 incubator for 48 hours.
o 25 pL of Bright-Glo™ reagent is added to each well.

o Luminescence is quantified using an Analyst-GT luminometer to determine cell viability.

Mandatory Visualization
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Caption: Simplified FGFR signaling pathway and points of inhibition by Infigratinib and
Derazantinib.
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Caption: General experimental workflow for biochemical and cellular assays of FGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Two FGFR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b318217 1#infigratinib-compared-to-derazantinib-
racemate-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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